molecular formula C121H210N36O34S B612450 (2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid CAS No. 610273-01-3

(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

Cat. No. B612450
CAS RN: 610273-01-3
M. Wt: 2743.55
InChI Key: OVPPMIXGVMXSNS-CLIBVNCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-JUN peptide comprises residues 33 - 57 of the JNK binding (δ) domain of human c-Jun. It is a JNK/c-Jun interaction inhibitor that disrupts JNK/c-Jun interaction, up-regulation of p21cip/waf and modulation of inflammatory gene expression. It Specifically induces apoptosis in HeLa tumor cells.

Mechanism of Action

Target of Action

c-JUN peptide, also known by its complex chemical name, is a peptide that comprises residues 33 - 57 of the JNK binding (δ) domain of human c-Jun . The primary target of c-JUN peptide is the c-Jun protein, a major component of the activator protein-1 (AP-1) complex . This protein complex is involved in numerous cellular activities, such as proliferation, apoptosis, survival, tumorigenesis, and tissue morphogenesis .

Mode of Action

The c-JUN peptide disrupts the interaction between JNK and c-Jun, leading to the inhibition of serum-induced c-Jun phosphorylation . This disruption results in altered transcriptional activity and target gene expression . The peptide also up-regulates p21 cip/waf and modulates inflammatory gene expression .

Biochemical Pathways

c-Jun is able to crosstalk, amplify, and integrate different signals for tissue development and disease . One example of such a scheme is the autocrine amplification loop, in which signal-induced AP-1 activates the c-Jun gene promoter, while increased c-Jun expression feedbacks to potentiate AP-1 activity . Another example is that c-Jun integrates signals of several developmental pathways, including EGFR-ERK, EGFR-RhoA-ROCK, and activin B-MAP3K1-JNK for embryonic eyelid closure .

Pharmacokinetics

It is known that the peptide is cell-permeable , suggesting that it can be absorbed and distributed within the body

Result of Action

The disruption of JNK/c-Jun interaction by c-JUN peptide leads to various cellular effects. It inhibits serum-induced c-Jun phosphorylation, which can alter the transcriptional activity and expression of target genes . This can result in the up-regulation of p21 cip/waf and modulation of inflammatory gene expression . These changes can affect numerous cellular activities, such as proliferation, apoptosis, survival, tumorigenesis, and tissue morphogenesis .

Action Environment

The action of c-JUN peptide can be influenced by various environmental factors. For instance, extracellular signals can induce post-translational modifications of c-Jun, resulting in altered transcriptional activity and target gene expression Additionally, the peptide’s action can be affected by the cellular environment, such as the presence of other signaling molecules and the state of the cell

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H210N36O34S/c1-19-65(14)94(128)115(185)149-79(48-62(8)9)106(176)139-71(30-21-24-39-123)100(170)141-73(35-36-89(125)161)102(172)153-86(57-159)112(182)142-74(37-44-192-18)103(173)155-96(68(17)160)117(187)150-80(49-63(10)11)108(178)147-82(51-90(126)162)110(180)144-76(45-59(2)3)104(174)136-67(16)98(168)151-83(53-93(165)166)119(189)157-43-28-34-88(157)114(184)154-95(64(12)13)116(186)133-55-92(164)137-85(56-158)111(181)146-78(47-61(6)7)107(177)143-75(31-22-25-40-124)118(188)156-42-27-33-87(156)113(183)148-81(50-69-54-131-58-134-69)109(179)145-77(46-60(4)5)105(175)140-72(32-26-41-132-121(129)130)99(169)135-66(15)97(167)138-70(29-20-23-38-122)101(171)152-84(120(190)191)52-91(127)163/h54,58-68,70-88,94-96,158-160H,19-53,55-57,122-124,128H2,1-18H3,(H2,125,161)(H2,126,162)(H2,127,163)(H,131,134)(H,133,186)(H,135,169)(H,136,174)(H,137,164)(H,138,167)(H,139,176)(H,140,175)(H,141,170)(H,142,182)(H,143,177)(H,144,180)(H,145,179)(H,146,181)(H,147,178)(H,148,183)(H,149,185)(H,150,187)(H,151,168)(H,152,171)(H,153,172)(H,154,184)(H,155,173)(H,165,166)(H,190,191)(H4,129,130,132)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,94-,95-,96-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPPMIXGVMXSNS-CLIBVNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H210N36O34S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2745.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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